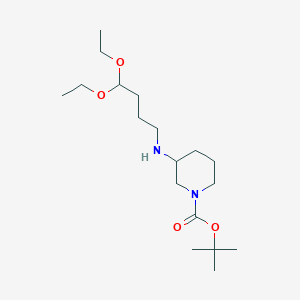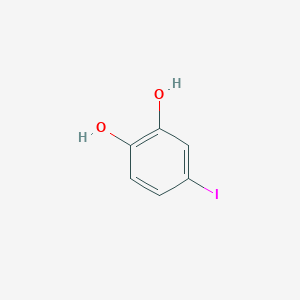
4-Iodobenzene-1,2-diol
Übersicht
Beschreibung
“4-Iodobenzene-1,2-diol” is a chemical compound with the molecular formula C6H5IO2 . It is used in various chemical reactions and has a molecular weight of 236.00717 .
Molecular Structure Analysis
The molecular structure of “4-Iodobenzene-1,2-diol” consists of a benzene ring with an iodine atom and two hydroxyl groups attached. The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Iodobenzene-1,2-diol” such as boiling point, melting point, and density are not explicitly mentioned in the search results .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Application Summary : 4-Iodobenzene-1,2-diol has been shown to have strong antibacterial activity against various plant pathogens .
- Methods of Application : The compound was obtained from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation .
- Results : The compound exhibited a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . It exerted an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .
Benzyne Formation
- Application Summary : 4-Iodobenzene-1,2-diol plays a crucial role in the formation of benzyne, an intermediate in Diels-Alder reactions .
- Methods of Application : The formation of benzyne involves the photolysis of 1,2-diodobenzene .
- Results : The results indicate that benzyne forms via a two-step process involving the elimination of both iodine atoms .
Synthesis of Martinellic Acid
- Application Summary : 4-Iodobenzene-1,2-diol is used in the total synthesis of martinellic acid, a naturally occurring bradykinin receptor antagonist .
- Methods of Application : The compound is used in a Pd 11 /Cu 1 catalyzed cross-coupling reaction .
- Results : The results of this application were not specified in the source .
Synthesis of 3-Aryl-1,2,4-Triazolo[4,3-a]Pyridines
- Application Summary : An iodobenzene diacetate (IBD)-mediated method was determined for the intramolecular oxidative cyclization of 3-aryl-2-pyridiylhydrazones of different aromatic aldehydes .
- Methods of Application : The reaction takes place in an aqueous medium at room temperature .
- Results : The results of this application were not specified in the source .
α-Diketone Synthesis by Oxidation
- Application Summary : 4-Iodobenzene-1,2-diol is used as a catalyst in the oxidation of different types of alcohols to produce α-diketones .
- Methods of Application : The oxidation process uses TEMPO as a catalyst, iodobenzene dichloride as a stoichiometric oxidant, and pyridine as a base .
- Results : The oxidation of 1,2-diols gives α-hydroxy ketones or α-diketones depending on the amount of oxidant used .
Oxidative Cleavage of 1,2-diols to Aldehydes
- Application Summary : 4-Iodobenzene-1,2-diol is used in the oxidative cleavage of 1,2-diols to aldehydes .
- Methods of Application : The process involves the use of PhI(OAc) 2 in dichloromethane .
- Results : In the presence of OsO 4 as a catalyst, NMO, and 2,6-lutidine, olefinic bonds can be cleaved in acetone/water to yield the corresponding carbonyl compounds .
α-Diketone Synthesis by Oxidation
- Application Summary : 4-Iodobenzene-1,2-diol is used as a catalyst in the oxidation of different types of alcohols to produce α-diketones .
- Methods of Application : The oxidation process uses TEMPO as a catalyst, iodobenzene dichloride as a stoichiometric oxidant, and pyridine as a base .
- Results : The oxidation of 1,2-diols gives α-hydroxy ketones or α-diketones depending on the amount of oxidant used .
Oxidative Cleavage of 1,2-diols to Aldehydes
- Application Summary : 4-Iodobenzene-1,2-diol is used in the oxidative cleavage of 1,2-diols to aldehydes .
- Methods of Application : The process involves the use of PhI(OAc) 2 in dichloromethane .
- Results : In the presence of OsO 4 as a catalyst, NMO and 2,6-lutidine, olefinic bonds can be cleaved in acetone/water to yield the corresponding carbonyl compounds .
Eigenschaften
IUPAC Name |
4-iodobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQUYGQAOAAGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577138 | |
| Record name | 4-Iodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzene-1,2-diol | |
CAS RN |
76149-14-9 | |
| Record name | 4-Iodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-2-chloro-5-(2-methoxyethoxy)benzenediazonium tetrafluoroborate](/img/structure/B1627273.png)
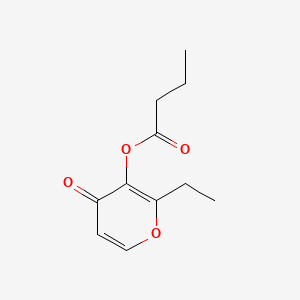
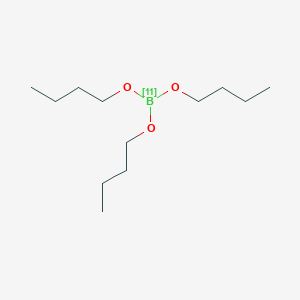
![(3S,3Ar,5aS,5bR,11aS)-3-ethyl-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1627280.png)
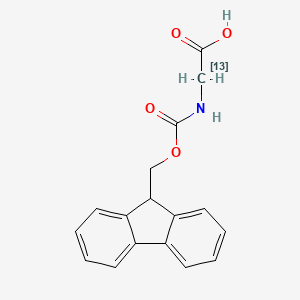
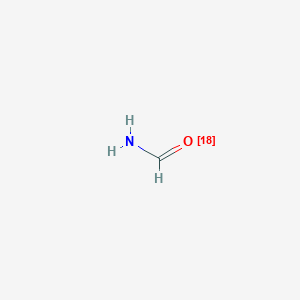
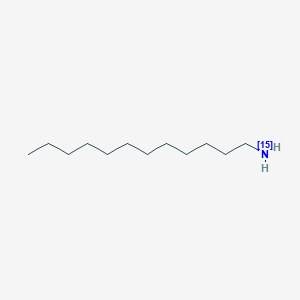
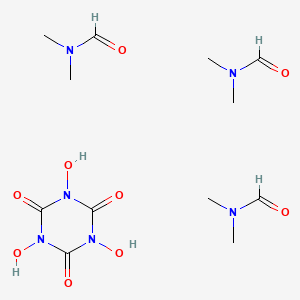
![3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)
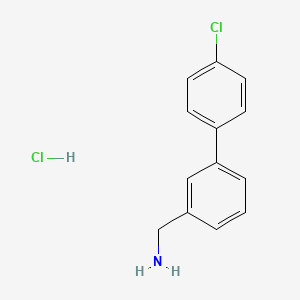

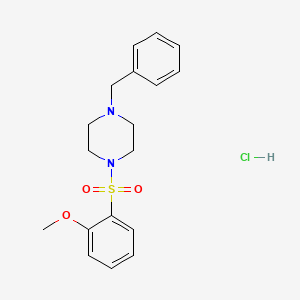
![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)
